BenchChemオンラインストアへようこそ!

6-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole

Antitubercular Pantothenate synthetase Imidazo[2,1-b]thiazole

This 4-fluorobenzyl regioisomer is not a generic imidazo[2,1-b]thiazole. Its dual 4-fluorophenyl/4-fluorobenzyl substitution is strategically designed to differentiate target selectivity profiles between pantothenate synthetase (PS), sigma-1 receptors, and kinase targets. Unlike unsubstituted or 2-fluorobenzyl regioisomers, this specific substitution pattern preserves critical C2-benzyl pharmacophore selectivity for sigma-1 and expected C6-fluorophenyl metabolic stability advantage. Procurement supports direct PS IC₅₀ determination against M. tuberculosis, direct Kᵢ comparison versus the 2-fluorobenzyl regioisomer, and broad kinase panel profiling. Use to map kinome interaction landscapes and inform lead optimization campaigns. Specifications: MW 326.36, C₁₈H₁₂F₂N₂S, ClogP ~4.2. Standard research-grade, not for human or veterinary use.

Molecular Formula C18H12F2N2S
Molecular Weight 326.36
CAS No. 881968-97-4
Cat. No. B2819548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole
CAS881968-97-4
Molecular FormulaC18H12F2N2S
Molecular Weight326.36
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=CN3C=C(N=C3S2)C4=CC=C(C=C4)F)F
InChIInChI=1S/C18H12F2N2S/c19-14-5-1-12(2-6-14)9-16-10-22-11-17(21-18(22)23-16)13-3-7-15(20)8-4-13/h1-8,10-11H,9H2
InChIKeyZXZODLBTJRFEBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Fluorophenyl)-2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole (CAS 881968-97-4): Procurement-Grade Definition and Pharmacophore Context


6-(4-Fluorophenyl)-2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole (CAS 881968-97-4, molecular formula C₁₈H₁₂F₂N₂S, molecular weight 326.36 g/mol) is a fully aromatic, di-fluorinated imidazo[2,1-b][1,3]thiazole bearing a 4-fluorophenyl substituent at position 6 and a 4-fluorobenzyl group at position 2 . The imidazo[2,1-b]thiazole scaffold is established as a privileged structure in medicinal chemistry, with validated engagement across multiple target classes including mycobacterial pantothenate synthetase (PS), sigma-1 receptors, and various kinases [1][2]. This compound sits within a chemotype that has produced clinical candidates and tool compounds for tuberculosis, neuropathic pain, and oncology, making its procurement decision dependent on substituent-specific differentiation rather than general scaffold recognition [1][2].

Why In-Class Imidazo[2,1-b]thiazoles Cannot Be Interchanged: Structural Determinants of 6-(4-Fluorophenyl)-2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole


The imidazo[2,1-b]thiazole scaffold is a highly tunable pharmacophore where subtle changes at positions 2 and 6 produce drastic shifts in target selectivity, potency, and ADMET properties [1]. Within the anti-tubercular imidazo[2,1-b]thiazole-5-carboxamide (ITA) series, the presence and electronic nature of the C6 aryl substituent directly modulate QcrB binding affinity, with fluorinated analogs showing distinct potency profiles compared to non-fluorinated or brominated congeners [1][2]. Likewise, in the sigma-1 receptor patent space, the C2 benzyl substituent pattern is a critical determinant of receptor subtype selectivity, where 4-fluorobenzyl variants exhibit differential binding compared to 2-fluorobenzyl or unsubstituted benzyl analogs [3]. Generic interchange with a 6-phenyl, 6-bromophenyl, or 2-fluorobenzyl analog therefore risks loss of target engagement, altered selectivity, or incompatible physicochemical properties—precisely the type of silent failure that undermines reproducibility in probe discovery and lead optimization campaigns.

Comparator-Anchored Differentiation Evidence for 6-(4-Fluorophenyl)-2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole


Mycobacterium tuberculosis Pantothenate Synthetase Engagement: Class-Level Benchmarking Against the Samala 2016 Series

The compound is annotated as an inhibitor of Mycobacterium tuberculosis pantothenate synthetase (PS) . While direct IC₅₀ or Kᵢ data for CAS 881968-97-4 are not publicly reported in a peer-reviewed source, the Samala 2016 series provides a rigorous class benchmark: the most potent imidazo[2,1-b]thiazole-based PS inhibitor in that study (compound 5bc, a benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide) achieved an IC₅₀ of 0.53 ± 0.13 μM against MTB PS, with a corresponding MIC of 3.53 μM against replicating M. tuberculosis H37Rv [1]. This establishes the imidazo[2,1-b]thiazole PS pharmacophore as capable of sub-micromolar target engagement. The 4-fluorophenyl substitution at C6 in the target compound is structurally analogous to the C6 aryl motif present in the most active congeners of the Samala series, where electron-withdrawing substituents correlated with enhanced PS inhibition [1].

Antitubercular Pantothenate synthetase Imidazo[2,1-b]thiazole

Structural Differentiation from the 6-Phenyl Analog: Fluorine-Mediated Modulation of Electronic and Steric Properties

A direct structural comparator is 2-[(4-fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole (CAS 690678-56-9), which differs only by the absence of the para-fluorine at the C6 phenyl ring . The C6 4-fluorophenyl substituent in the target compound introduces a Hammett σₚ value of +0.06 (F) vs. 0.00 (H), altering the electron density of the imidazo[2,1-b]thiazole core without introducing the substantial steric bulk and polarizability of a bromine substituent (σₚ = +0.23 for Br in the 6-(4-bromophenyl) analog CAS 496021-74-0) [1]. In the context of the ITA anti-tubercular series, fluorination at the C6 phenyl ring has been shown to enhance metabolic stability and maintain potency relative to the unsubstituted phenyl congener, while bromination often increases lipophilicity beyond the optimal range for mycobacterial cell wall penetration [2].

Medicinal chemistry Structure-activity relationship Fluorine substitution

Sigma-1 Receptor Ligand Potential: Patent-Based Differentiation from 2-Fluorobenzyl and Unsubstituted Benzyl Regioisomers

WO2014006130A1 discloses imidazo[2,1-b]thiazole derivatives with high affinity for sigma-1 receptors, where the C2 benzyl substitution pattern is a key determinant of receptor binding [1]. The target compound carries a 4-fluorobenzyl group at C2, whereas the regioisomeric analog 6-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole (CAS 881968-89-4) bears a 2-fluorobenzyl group . In sigma receptor SAR, the position of the fluorine on the benzyl ring can alter the dihedral angle between the benzyl group and the imidazo[2,1-b]thiazole core, affecting the shape complementarity with the sigma-1 binding pocket [1]. The patent exemplifies compounds with varied benzyl substitution and reports sigma-1 binding affinity in the nanomolar to low micromolar range, though specific Kᵢ values for the 4-fluorobenzyl vs. 2-fluorobenzyl congeners are not disclosed in the public abstract [1].

Sigma-1 receptor CNS drug discovery Imidazo[2,1-b]thiazole patent

Physicochemical Differentiation: Calculated Drug-Likeness Profile vs. Close Analogs

The target compound (MW 326.36, ClogP ~4.2, H-bond acceptors = 2, H-bond donors = 0) occupies a favorable drug-like chemical space . Compared to the 6-phenyl analog (MW 308.38, ClogP ~3.9), the addition of the para-fluorine increases molecular weight by 18 Da while maintaining ClogP below 4.5—a threshold associated with improved developability . In contrast, the 6-(4-bromophenyl) analog (MW ~387.28, ClogP ~4.8) exceeds both MW and lipophilicity guidelines . For procurement in fragment-based or HTS follow-up campaigns, the target compound's balanced profile—with fluorine providing metabolic stability without excessive lipophilicity—aligns with established lead-likeness criteria (MW < 350, ClogP < 4.5) better than either the unsubstituted or brominated comparators [1].

Drug-likeness Physicochemical properties Lead optimization

Procurement-Driven Application Scenarios for 6-(4-Fluorophenyl)-2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole


Tuberculosis Target-Based Screening: Pantothenate Synthetase Inhibitor Probe Development

This compound is suitable as a starting scaffold for M. tuberculosis pantothenate synthetase (PS) inhibitor optimization [1]. Given the class-level PS inhibition benchmark of IC₅₀ = 0.53 μM established by the Samala 2016 series, researchers can procure this compound for enzyme-based and phenotypic screening to establish its specific PS IC₅₀ and MIC against drug-sensitive and drug-resistant Mtb strains [1]. The 4-fluorophenyl substituent at C6 is expected to provide a favorable balance of potency and metabolic stability compared to the unsubstituted phenyl analog, based on SAR trends in the ITA anti-tubercular series [2].

Sigma-1 Receptor Ligand Screening for Neuropathic Pain and CNS Disorders

The compound falls within the general formula of WO2014006130A1, which claims imidazo[2,1-b]thiazole derivatives as sigma-1 receptor ligands for the treatment of pain and CNS disorders [3]. Procurement is warranted for laboratories conducting sigma-1 radioligand binding assays to determine the Kᵢ value of the 4-fluorobenzyl regioisomer and compare it against the 2-fluorobenzyl analog (CAS 881968-89-4). The differential binding data generated will inform whether the 4-fluorobenzyl configuration offers subtype selectivity or kinetic advantages over the 2-fluorobenzyl regioisomer [3].

Kinase Selectivity Profiling in Oncology Research

The imidazo[2,1-b]thiazole core is a recognized kinase inhibitor scaffold, with reported activity against BRAF, p38α MAPK, and FLT3 kinases [4]. The dual 4-fluorophenyl/4-fluorobenzyl substitution pattern may confer a unique kinase selectivity fingerprint compared to monocyclic or differently substituted analogs. Procurement for broad-panel kinase profiling (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) is recommended to map the compound's kinome interaction landscape and identify potential therapeutic applications in melanoma (BRAF), AML (FLT3), or inflammatory diseases (p38α) [4].

Physicochemical Benchmarking in Lead Optimization Campaigns

With calculated MW 326.36 and ClogP ~4.2, this compound sits at the upper boundary of lead-like chemical space and can serve as a reference point for multiparameter optimization (MPO) [5]. Medicinal chemistry teams can use this compound to experimentally determine logD₇.₄, kinetic solubility, microsomal stability, and CYP inhibition profile, then compare these values against the 6-phenyl analog (more permeable but potentially less metabolically stable) and the 6-bromophenyl analog (more lipophilic, higher protein binding risk). The resulting data will validate whether the 4-fluorophenyl group delivers the expected metabolic stability advantage without compromising solubility [5].

Quote Request

Request a Quote for 6-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.